N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a synthetic organic compound characterized by a unique structural arrangement. It features a 1,2,4-oxadiazole ring with a methyl substitution at the 3-position and an aniline moiety. The compound's molecular formula is and its molecular weight is approximately 220.23 g/mol. This compound belongs to the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry and materials science.
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is classified as an organic heterocyclic compound due to the presence of nitrogen and oxygen in its oxadiazole ring. It is also categorized under aromatic amines because of the aniline component.
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline can be accomplished using several methods:
The reaction conditions typically require careful control of temperature and pH to optimize yield and minimize by-products. The use of dimethyl sulfoxide as a solvent provides a suitable environment for nucleophilic substitution reactions involved in synthesizing this compound.
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline features:
The InChI representation for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is:
This representation highlights its molecular connectivity and functional groups .
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline can participate in various chemical reactions:
The specific reaction pathways depend on environmental conditions such as solvent choice and temperature. For instance, reactions in polar solvents may favor nucleophilic substitution mechanisms.
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline exhibits potential biological activities attributed to its structural features:
Research indicates that derivatives of 1,2,4-oxadiazoles can modulate biochemical pathways associated with various diseases, suggesting that N-[ (3-methyl -1,2 ,4 -oxadiazol -5 -yl )methyl ]aniline could have therapeutic potential .
N-[ (3-methyl -1,2 ,4 -oxadiazol -5 -yl )methyl ]aniline is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 220.23 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not widely documented |
These properties make it suitable for various applications in organic synthesis and materials science .
N-[ (3-methyl -1,2 ,4 -oxadiazol -5 -yl )methyl ]aniline has several scientific uses:
1,2,4-Oxadiazole represents a privileged five-membered heterocyclic scaffold in modern drug discovery, characterized by a ring structure incorporating one oxygen and two nitrogen atoms. This motif has evolved from a synthetic curiosity to a cornerstone of medicinal chemistry due to its exceptional bioisosteric properties, metabolic stability, and versatile pharmacological profiles. The 1,2,4-oxadiazole ring serves as a stable surrogate for ester and amide functionalities while conferring improved pharmacokinetic properties to drug candidates across therapeutic areas, including oncology, neurology, and infectious diseases [1] [6].
The therapeutic application of 1,2,4-oxadiazoles spans over seven decades of pharmaceutical development. First synthesized in 1884 by Tiemann and Krüger, significant medicinal interest emerged in the mid-20th century with the discovery of the antitussive agent Oxolamine (1950s), which marked the first 1,2,4-oxadiazole-containing drug. This breakthrough demonstrated the scaffold's biological relevance and safety profile in humans. Subsequent decades witnessed strategic diversification of the core structure, yielding clinically impactful molecules including the vasodilator Butalamine (1970s), the non-benzodiazepine anxiolytic Fasiplon (1980s), and the antiviral Pleconaril (1990s). The 21st century has accelerated clinical translation, exemplified by the muscular dystrophy drug Ataluren (2010s) and the opioid receptor antagonist Naldemedine (2017) [1] [6].
Table 1: Therapeutic Milestones of 1,2,4-Oxadiazole Pharmaceuticals
Era | Compound | Therapeutic Class | Clinical Significance |
---|---|---|---|
1950s | Oxolamine | Antitussive | First-in-class 1,2,4-oxadiazole drug |
1970s | Butalamine | Vasodilator | Demonstrated cardiovascular applications |
1980s | Fasiplon | Anxiolytic | Validated CNS penetration capability |
1990s | Pleconaril | Antiviral | Pioneered picornavirus inhibition |
2010s | Ataluren | Genetic disorder therapy | Approved for Duchenne muscular dystrophy (2014) |
2017 | Naldemedine | Peripherally-acting opioid antagonist | FDA-approved for opioid-induced constipation |
Natural product discovery further validated the scaffold's biological relevance. The isolation of phidianidines A and B (2011) from the marine mollusk Phidiana militaris revealed cytotoxic indole alkaloids incorporating 1,2,4-oxadiazole, while quisqualic acid from Quisqualis indica seeds demonstrated potent activity as a glutamate receptor agonist. These natural prototypes inspired synthetic campaigns targeting neurodegenerative disorders and oncology [1] [5].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for carboxylate and amide functionalities, addressing inherent instability while preserving molecular recognition properties. This substitution strategy mitigates susceptibility to esterase-mediated hydrolysis and proteolytic degradation, significantly enhancing metabolic stability. X-ray crystallographic studies confirm that the oxadiazole's nitrogen and oxygen atoms effectively mimic carbonyl oxygen and amide nitrogen hydrogen-bonding patterns in target binding pockets. The dipole moment (~3.9 Debye) and planar geometry facilitate optimal interactions with biological macromolecules [1] [9].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Versus Conventional Linkers
Property | Ester/Amide Linker | 1,2,4-Oxadiazole Bioisostere | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis-sensitive) | High (hydrolysis-resistant) | Improved oral bioavailability, extended half-life |
Dipole moment | ~1.7-3.7 D | ~3.9 D | Enhanced target binding affinity |
Hydrogen-bonding capacity | Acceptor/Donor (amide NH) | Acceptor only | Reduced non-specific binding, improved selectivity |
Aromatic character | Non-aromatic | Weakly aromatic | π-Stacking interactions with aromatic residues |
Conformational flexibility | High | Moderate (planar constraint) | Reduced entropic penalty upon binding |
The electronic profile of 1,2,4-oxadiazoles enables unique interactions unavailable to conventional linkers. The ring's electron-deficient character at C5 facilitates nucleophilic substitution, while the N2 atom participates in coordination chemistry. These properties have been exploited in multi-target ligands, notably in recent anti-Alzheimer agents where 1,2,4-oxadiazole derivatives demonstrate dual cholinesterase inhibition and antioxidant activity. Molecular docking reveals key interactions between the oxadiazole oxygen and catalytic serine residues in acetylcholinesterase, rationalizing nanomolar inhibitory potencies observed in derivatives like compound 3a (IC₅₀ = 0.0158 μM) [6] [10].
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline (Chemical structure: C₁₀H₁₁N₃O; SMILES: NC1=C(C=CC=C1)C2=NC(C)=NO2; InChIKey: PENHPXCQTHIVKF-UHFFFAOYSA-N) represents a structurally optimized hybrid molecule merging aniline pharmacophore with 3-methyl-1,2,4-oxadiazole functionality. This compound serves as a versatile synthetic intermediate in medicinal chemistry campaigns, particularly those inspired by natural oxadiazole alkaloids. Its chemical architecture features two critical domains: the electron-rich aniline moiety capable of electrophilic coupling or diazotization, and the methyl-oxadiazole unit offering hydrogen-bond acceptance and metabolic stability [2] [8].
Synthetic Pathways and Modifications:
Structural Characterization Insights:X-ray crystallography of closely related analogs reveals approximately 9-22° dihedral angles between the oxadiazole and aniline rings, indicating moderate conjugation. The oxadiazole ring exhibits bond lengths of 1.30-1.37 Å (C=N) and 1.36-1.40 Å (N-O), consistent with delocalized electron density. Intermolecular hydrogen bonding involving the aniline NH group generates ribbon-like supramolecular architectures in the solid state, potentially influencing crystalline solubility [5] [8].
Table 3: Synthetic Approaches to N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline Derivatives
Method | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Classical thermal cyclization | 100-140°C, 4-48 hrs, solvent-free | 35-93% | Broad substrate scope | Decomposition of thermolabile groups |
TBAF-catalyzed cyclization | 0.1-1.4 eq TBAF, THF, RT, 1-16 hrs | 60-98% | Ambient temperature, functional group tolerance | Requires isolated O-acylamidoxime intermediate |
One-pot DMSO/K₂CO₃ method | DMSO, K₂CO₃, RT, 12-24 hrs | 45-85% | No intermediate isolation, aqueous work-up | Limited to aldehyde substrates |
Lewis acid catalysis | PTSA-ZnCl₂, DMF, 80°C, 6-12 hrs | <20% | Single-step from nitriles | Low efficiency, limited optimization |
Research Applications:This aniline-oxadiazole hybrid primarily serves as:
The compound's synthetic tractability and favorable physicochemical properties (cLogP ~2.1, TPSA ~41 Ų) position it as a strategic intermediate for developing central nervous system agents, with computational blood-brain barrier permeability predictions indicating significant penetration potential (permeability score >0.8) [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4